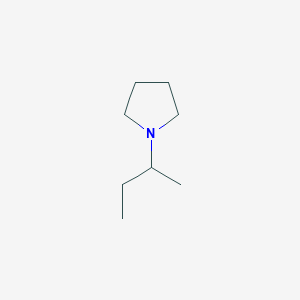
1-(Butan-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring substituted with a butan-2-yl group. Pyrrolidines are known for their versatility in medicinal chemistry and their presence in various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-yl halides under basic conditions. Another method includes the reductive amination of butan-2-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of pyrrolidines typically involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For this compound, the process may involve the catalytic hydrogenation of 1-(Butan-2-yl)pyrrole or the cyclization of 2-amino-1-butanol .
化学反応の分析
Types of Reactions: 1-(Butan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(Butan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 1-(Butan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
類似化合物との比較
Pyrrolidine: The parent compound, known for its use in medicinal chemistry.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct biological activities
Uniqueness: 1-(Butan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel bioactive molecules and in the exploration of structure-activity relationships .
特性
CAS番号 |
81683-43-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
1-butan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-8(2)9-6-4-5-7-9/h8H,3-7H2,1-2H3 |
InChIキー |
YSOZFXKDKRMJNG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
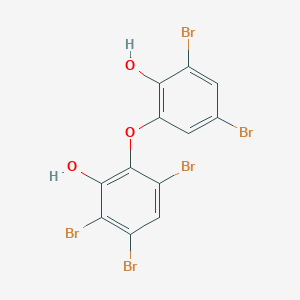
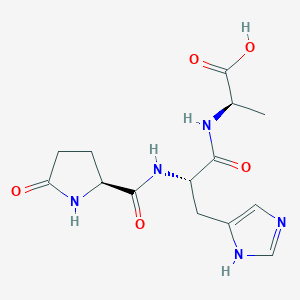
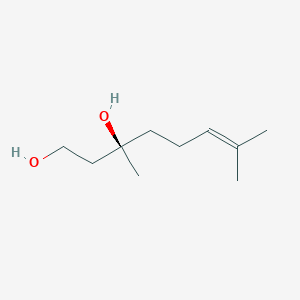
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
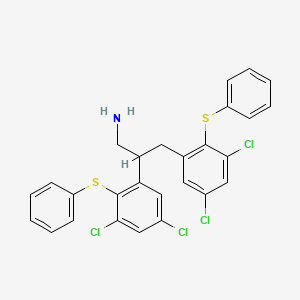
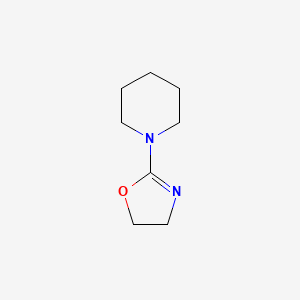
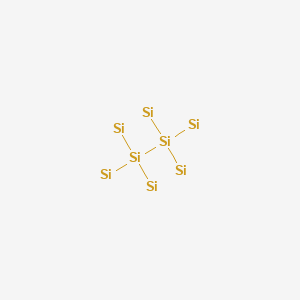
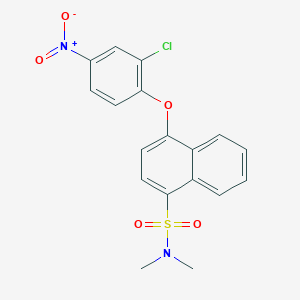
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
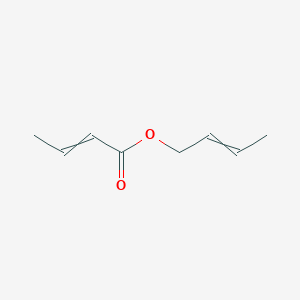

![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
